

Comparative Docking Analysis of 3-Aminopyridazine Analogs Against Key Protein Kinase Targets

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Compound of Interest

Compound Name: 3-Aminopyridazine

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A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of **3-aminopyridazine** analogs with critical cancer-related protein kinases.

The **3-aminopyridazine** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its derivatives have garnered significant interest as potential inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. This guide provides a comparative overview of the docking studies of **3-aminopyridazine** analogs and related aminopyridine derivatives against three key protein kinase targets implicated in cancer progression: c-Jun N-terminal kinase-1 (JNK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2).

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various **3-aminopyridazine** and aminopyridine analogs against the target proteins, as reported in several studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental and computational methodologies.

Table 1: Docking Scores and Inhibitory Activity against JNK1

Compound Class	Representative Compound	Docking Score (kcal/mol)	IC50 (nM)	Key Interacting Residues	Reference
3,6-Disubstituted Pyridazine	Compound 9e	-	-	Not explicitly stated	[1]
Aminopyridines Carboxamides	54 Analogs (average)	-	Varied	Not explicitly stated	[2]

Table 2: Docking Scores and Inhibitory Activity against VEGFR-2

Compound Class	Representative Compound	Docking Score (kcal/mol)	IC50 (μM)	Key Interacting Residues	Reference
Cyanopyridones	Compound 5a	-	0.217	Not explicitly stated	[3]
Cyanopyridones	Compound 5e	-	0.124	Not explicitly stated	[3]
Nicotinamide-based derivatives	Compound 6	-	0.06083	Not explicitly stated	[4]

Table 3: Docking Scores and Inhibitory Activity against HER-2

Compound Class	Representative Compound	Docking Score (kcal/mol)	IC50 (μM)	Key Interacting Residues	Reference
Cyanopyridones	Compound 5a	-	0.168	Not explicitly stated	[3]
Cyanopyridones	Compound 5e	-	0.077	Not explicitly stated	[3]

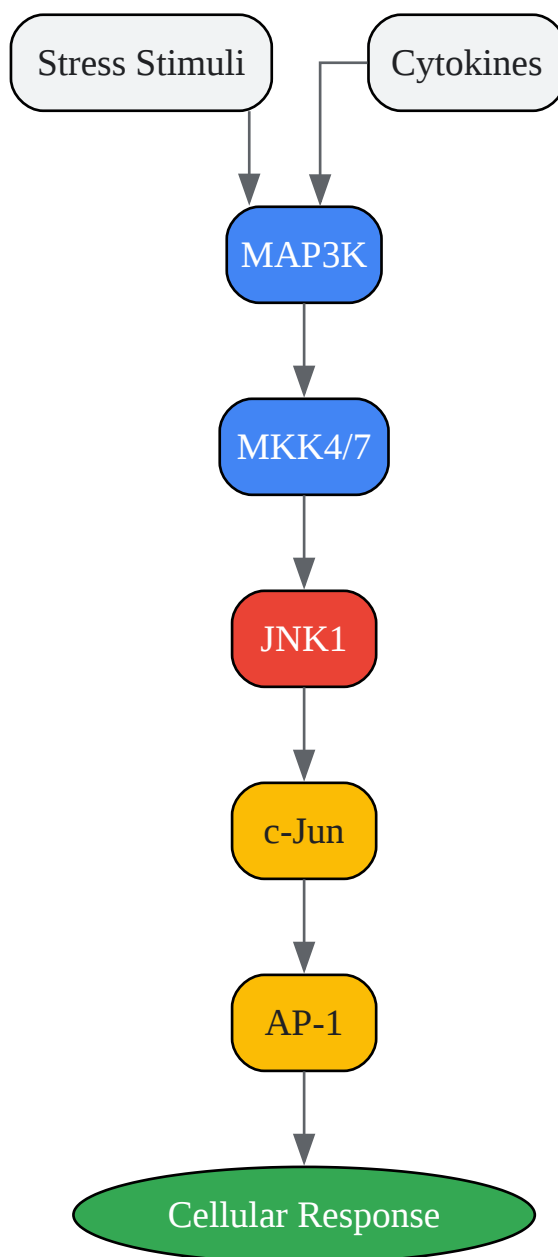
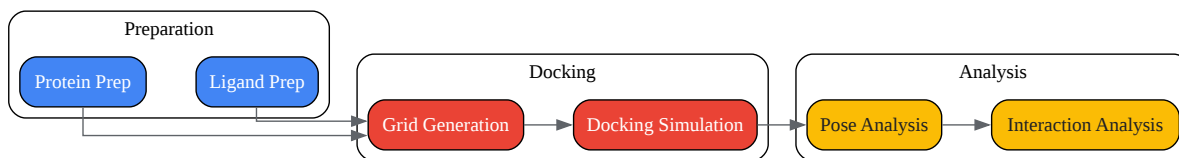
Experimental Protocols

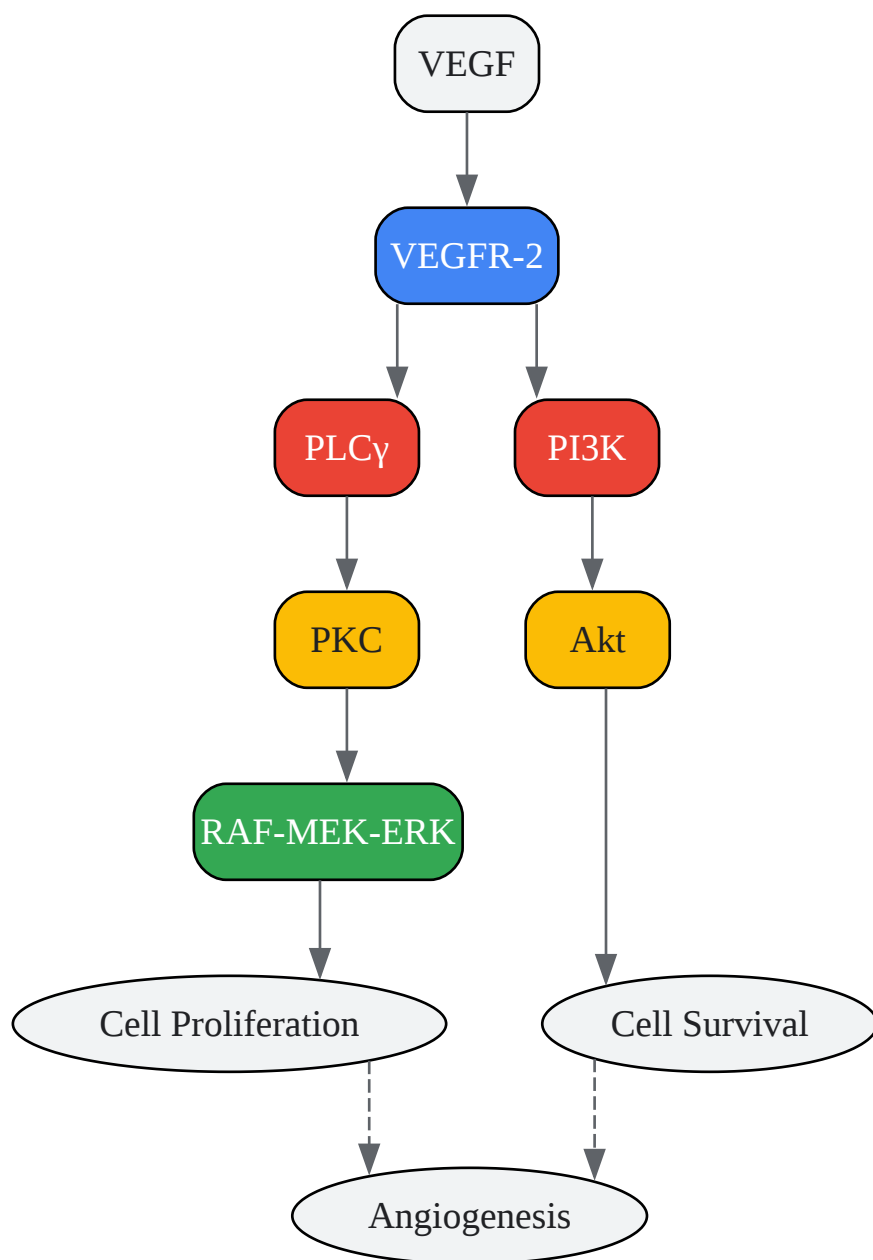
A generalized molecular docking protocol for studying the interaction of **3-aminopyridazine** analogs with protein kinases is outlined below. This protocol is a synthesis of methodologies reported in various studies.[\[5\]](#)[\[6\]](#)[\[7\]](#)

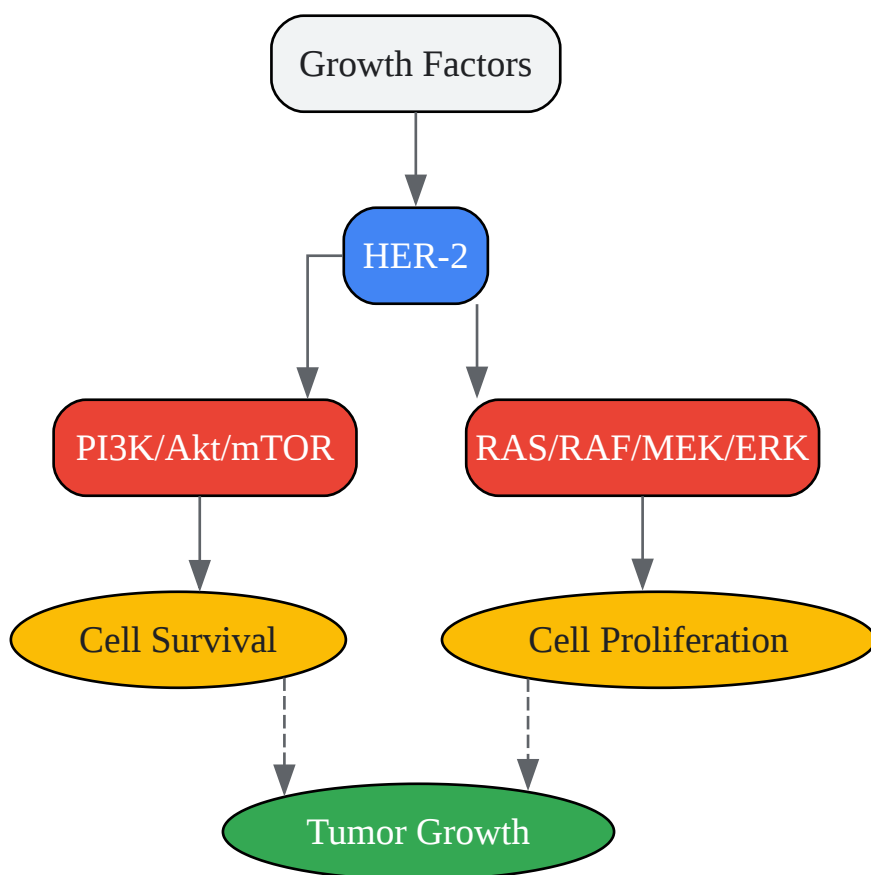
Molecular Docking Workflow

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein kinase (e.g., JNK1, VEGFR-2, HER-2) is retrieved from the Protein Data Bank (PDB).
 - Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
 - Polar hydrogen atoms are added, and appropriate atomic charges (e.g., Kollman charges) are assigned to the protein.[\[8\]](#)
 - The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock Vina).
- Ligand Preparation:
 - The 3D structures of the **3-aminopyridazine** analogs are generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
 - The ligands are optimized to their lowest energy conformation.

- Rotatable bonds are defined, and Gasteiger charges are assigned to the ligand atoms.
- The prepared ligands are saved in the appropriate format (e.g., PDBQT).
- Grid Box Generation:
 - The binding site on the target protein is defined by creating a three-dimensional grid box.
 - The grid box is centered on the active site of the kinase, often guided by the position of a co-crystallized inhibitor.
 - The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for its free rotation and translation.
- Molecular Docking Simulation:
 - Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide.^[2]
 - The docking algorithm explores various conformations and orientations of the ligand within the defined binding site.
 - A scoring function is used to estimate the binding affinity of each pose, typically reported in kcal/mol.
- Analysis of Results:
 - The docked poses are ranked based on their binding energy scores. The pose with the lowest binding energy is generally considered the most favorable.
 - The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed for the best-docked poses.
 - The results are visualized using molecular graphics software like PyMOL or Discovery Studio Visualizer.







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